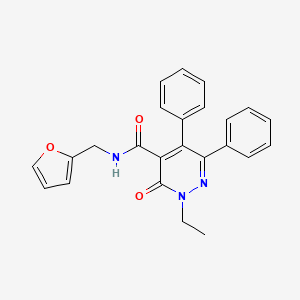![molecular formula C21H30N4O B4657443 N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B4657443.png)
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide
Descripción general
Descripción
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors in the body. Specifically, it is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It may also interact with certain receptors in the brain, such as the dopamine receptor, which could explain its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide has various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide in lab experiments is its potential as a treatment for various diseases. Additionally, it has been shown to have low toxicity levels in animal models, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide. One potential area of study is the compound's potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research could be conducted to better understand the compound's mechanism of action and potential side effects. Finally, studies could be conducted to determine the optimal dosage and administration method for this compound in various therapeutic applications.
Aplicaciones Científicas De Investigación
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide has been studied for its potential application in various scientific fields. It has been investigated for its anti-inflammatory properties, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-24-19-11-10-17(22-21(26)16-8-4-2-5-9-16)14-18(19)23-20(24)15-25-12-6-3-7-13-25/h10-11,14,16H,2-9,12-13,15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDMRRSGWJEMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-Methyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxyphenyl)-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4657360.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4657368.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657373.png)
![2-[(4-methoxybenzyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4657388.png)


![N-(2,6-diethylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4657405.png)
![{3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4657417.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-propylglycinamide](/img/structure/B4657423.png)
![1-(6-methyl-2-pyridinyl)-2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4657429.png)

![N-(2-methylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4657444.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide](/img/structure/B4657456.png)
![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4657464.png)